Jasmonic acid methyl ester
Description
Properties
Molecular Formula |
C13H20O3 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
methyl 2-[(1R,2R)-3-oxo-2-pent-2-enylcyclopentyl]acetate |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/t10-,11-/m1/s1 |
InChI Key |
GEWDNTWNSAZUDX-GHMZBOCLSA-N |
Isomeric SMILES |
CCC=CC[C@@H]1[C@H](CCC1=O)CC(=O)OC |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Jasmonic acid methyl ester can be synthesized through the esterification of jasmonic acid. The process involves the reaction of jasmonic acid with methanol in the presence of a catalyst, typically sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Jasmonic acid methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in plant signaling and defense mechanisms.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, halogenated, or alkylated compounds. These derivatives often exhibit different biological activities and are used in various research applications .
Scientific Research Applications
Jasmonic acid methyl ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a model compound to study the mechanisms of lipid signaling and the synthesis of bioactive molecules. It serves as a precursor for the synthesis of various derivatives with potential pharmaceutical applications .
Biology: In biology, this compound is extensively studied for its role in plant physiology and development. It is used to investigate the signaling pathways involved in plant defense responses, stress tolerance, and growth regulation. Researchers also use it to study the interactions between plants and their environment .
Medicine: In medicine, this compound has shown potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. It is also being explored for its anti-inflammatory and immunomodulatory properties .
Industry: In the industrial sector, this compound is used in the formulation of plant growth regulators and biopesticides. It is also employed in the production of fragrances and flavors due to its pleasant aroma .
Mechanism of Action
Jasmonic acid methyl ester exerts its effects through a complex signaling network involving various molecular targets and pathways. Upon perception of stress signals, this compound binds to its receptor, CORONATINE INSENSITIVE1 (COI1), forming a complex that triggers the degradation of JAZ repressor proteins. This degradation releases transcription factors that activate the expression of jasmonate-responsive genes, leading to the production of defense compounds and other physiological responses .
Comparison with Similar Compounds
Comparison with Similar Jasmonate Compounds
JAME vs. JA
- Volatility: JAME’s volatility enables interplant communication, whereas JA is non-volatile and acts locally .
- Gene Activation : Both induce defense-related genes (e.g., phenylalanine ammonia-lyase), but JAME is more effective in systemic responses .
- Stress Responses : JAME enhances cold tolerance in fruits, while JA primarily regulates root growth and pollen viability .
JAME vs. JA-Ile
- Receptor Binding : JA-Ile is the active ligand for the COI1-JAZ receptor complex, while JAME requires conversion to JA (and subsequently JA-Ile) for receptor activation .
- Pathogen Defense: JA-Ile is critical for resistance against necrotrophic pathogens, whereas JAME broadly induces secondary metabolites like resveratrol and terpenoids .
JAME vs. OPDA
- Signaling Pathways : OPDA activates distinct stress responses (e.g., drought tolerance) independent of JA/JAME signaling .
- Biosynthetic Role : OPDA is a precursor for JA but also functions as a signaling molecule in its own right .
Key Research Findings
Secondary Metabolite Induction : JAME upregulates resveratrol in grapevines and taxanes in Taxus cultures, outperforming JA in elicitation efficiency .
Volatile Signaling: JAME’s airborne transmission primes neighboring plants for herbivore defense, a trait absent in non-volatile JA and JA-Ile .
Q & A
Q. What is the biosynthetic pathway of jasmonic acid methyl ester (JAME) in plants, and what are the key regulatory enzymes involved?
JAME is synthesized via the octadecanoid pathway from α-linolenic acid (α-LeA). Key steps include:
- Oxidation of α-LeA by lipoxygenase (LOX) to form 13-hydroperoxy octadecatrienoic acid (13-HPOT).
- Conversion to 12-oxo-phytodienoic acid (OPDA) by allene oxide synthase (AOS) and cyclase.
- Reduction of OPDA by OPDA reductase (OPR) and subsequent β-oxidation to yield jasmonic acid (JA).
- Methylation of JA by jasmonic acid carboxyl methyltransferase (JMT) to form JAME . Regulatory enzymes include LOX, AOS, and JMT, which are induced under stress conditions like herbivory or pathogen attack .
Q. What experimental protocols should be followed when preparing JAME solutions for biological assays?
- Solubility : JAME is soluble in organic solvents (ethanol: ~30 mg/mL; DMSO: ~15 mg/mL). For aqueous solutions, dissolve directly in PBS (pH 7.2) at ~3 mg/mL .
- Storage : Store neat oil at -20°C; stability ≥4 years. Prepare stock solutions in inert gas-purged solvents to prevent oxidation.
- Handling : Use nitrile gloves and safety goggles. Avoid prolonged exposure to light and high temperatures .
Q. How does JAME function as a signaling molecule in plant defense against herbivores?
JAME activates defense-related genes by:
- Inducing systemic resistance via airborne volatile signals, priming neighboring plants .
- Triggering the synthesis of proteinase inhibitors (e.g., in tomato leaves) to disrupt herbivore digestion .
- Enhancing jasmonoyl-isoleucine (JA-Ile) accumulation, which binds to the COI1 receptor to activate downstream responses .
Advanced Research Questions
Q. What molecular mechanisms underlie JAME's dual role in promoting plant defense and inhibiting cancer cell proliferation?
- In Plants : JAME stabilizes transcription factors (e.g., MYC2) to upregulate defense genes like VSP and LOX .
- In Cancer : JAME disrupts mitochondrial hexokinase activity, reducing ATP production and inducing apoptosis. It selectively targets cancer cells by exploiting their reliance on glycolysis (Warburg effect) . Contradictions: Some studies report variable apoptotic thresholds; these may arise from cell-type-specific hexokinase expression or solvent interference. Validate using solvent-free JAME solutions .
Q. How can researchers resolve discrepancies in JAME quantification across plant tissue studies?
- Analytical Methods : Use LC-MS/MS with deuterated internal standards (e.g., d₃-JAME) to account for matrix effects .
- Sampling : Harvest tissues during peak JA biosynthesis (e.g., 1–2 hours post-wounding) to minimize degradation .
- Data Normalization : Express JAME levels relative to tissue fresh weight and control for environmental variables (light, temperature) .
Q. What are the challenges in studying JAME's volatile signaling in plant-plant communication, and how can they be addressed?
- Challenge 1 : Low atmospheric JAME concentrations (<1 nM) complicate detection. Solution: Use closed-loop stripping systems or adsorbent traps (e.g., Tenax TA) coupled with GC-MS .
- Challenge 2 : Distinguishing JAME's direct effects from indirect microbiome interactions. Solution: Employ axenic plants or microbiome-depletion assays .
Methodological Best Practices
Q. How should researchers design experiments to validate JAME's role in gene regulation?
- Knockout Models : Use JMT-silenced plants (e.g., Arabidopsis jmt-1) to assess defense gene expression .
- Pharmacological Tests : Apply JAME (10–100 µM) to wild-type and mutant plants, comparing transcript levels of markers like PDF1.2 and VSP2 .
- Controls : Include solvent-only and methyl salicylate treatments to rule out nonspecific effects .
Q. What are the critical considerations for using JAME in cell culture studies?
- Solvent Toxicity : Ensure organic solvent concentrations (e.g., DMSO) are <0.1% to avoid cytotoxicity .
- Dose Optimization : Perform dose-response curves (1–100 µM) and monitor apoptosis via Annexin V/PI staining .
- Metabolic Interference : Pre-treat cells with mitochondrial inhibitors (e.g., oligomycin) to confirm hexokinase targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
